molecular formula C13H10N2S2 B7544807 3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole

3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole

Cat. No.: B7544807
M. Wt: 258.4 g/mol
InChI Key: BKCZXQQTZPBRPV-UHFFFAOYSA-N
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Description

3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole is a heterocyclic compound that features a fused ring system combining benzothiophene and imidazothiazole moieties

Properties

IUPAC Name

3-(1-benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S2/c1-2-4-12-9(3-1)10(7-16-12)11-8-17-13-14-5-6-15(11)13/h1-4,7-8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCZXQQTZPBRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CSC2=N1)C3=CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of coupling reactions and electrophilic cyclization reactions . The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene or imidazothiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest, ultimately resulting in cell death . This mechanism is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole include:

Uniqueness

The uniqueness of this compound lies in its fused ring system, which combines the properties of both benzothiophene and imidazothiazole. This structural feature enhances its ability to interact with various biological targets and makes it a versatile compound for different applications.

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